N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide
Description
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}acetamide is a sulfur-containing acetamide derivative characterized by a central phenyl ring connected via a sulfanyl (thioether) group to a 4-bromophenyl substituent. The acetamide moiety (-NHCOCH₃) is attached to the para position of the central phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological and materials science research.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBMMIVPYVYGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-bromothiophenol with 4-iodoacetanilide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides, depending on the nucleophile used.
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with biological receptors, while the sulfanyl group can form bonds with various biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl-Linked Acetamides
AZ12216052 (2-{[(4-Bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide)
- Structural Difference : Replaces the central phenyl ring with a butan-2-yl group.
- Functional Impact : The alkyl chain increases hydrophobicity, altering pharmacokinetic properties.
- Biological Activity : Exhibits anxiolytic effects via mGlu receptor modulation, though additional targets are implicated due to activity persistence in mGlu8-KO mice .
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structural Difference : Incorporates a 1,2,4-triazole ring linked to the sulfanyl group.
- Functional Impact : The triazole moiety enhances metabolic stability and facilitates hydrogen bonding (N–H⋯S and C–H⋯O interactions).
- Biological Activity : Acts as an HIV-1 reverse transcriptase inhibitor, demonstrating the role of heterocycles in targeting viral enzymes .
Sulfonamide Derivatives
N-[4-({4-[(4-Bromophenyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
- Structural Difference : Replaces the sulfanyl bridge with sulfonamide (-SO₂NH-) groups.
- Functional Impact : Sulfonamides increase acidity and hydrogen-bonding capacity, improving solubility.
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9)
Heterocyclic Derivatives
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Structural Difference : Integrates a pyridinyl-substituted triazole ring.
- Functional Impact : The pyridine nitrogen enables metal coordination and π-π stacking, enhancing binding to enzymatic active sites.
- Biological Activity : Designed as a pilicide, inhibiting bacterial adhesion machinery .
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Structural Difference : Combines sulfonyl, oxazole, and thiophene groups.
- Functional Impact : The sulfonyl group (-SO₂-) increases electron withdrawal, while the thiophene enhances aromatic interactions.
- Applications: Potential use in antibacterial or antifungal agents due to structural complexity .
Key Comparative Data Table
*Estimated based on structure.
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a sulfanyl group linked to a bromophenyl moiety and an acetamide functional group, which are critical for its biological activity. The general structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance:
- In vitro Studies : Research has shown that derivatives with sulfanyl groups demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were often comparable to or lower than standard antibiotics like ciprofloxacin and levofloxacin .
- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of the compound to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. Molecular docking studies suggest that the presence of the bromine substituent enhances binding affinity, leading to increased antibacterial potency .
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The growth inhibition rates were notable, with IC50 values indicating effective antiproliferative activity .
- Structure-Activity Relationship (SAR) : The presence of the sulfanyl group, along with specific substituents on the phenyl ring, plays a crucial role in enhancing anticancer activity. Modifications in the acetamide moiety have been linked to variations in potency, suggesting that careful structural optimization could lead to more effective derivatives .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 10 | 20 |
| 2 | Escherichia coli | 5 | 25 |
| 3 | Pseudomonas aeruginosa | 15 | 18 |
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| A | MCF-7 | 12 | 75 |
| B | A549 | 15 | 70 |
| C | HepG2 | 20 | 65 |
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI evaluated several sulfide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent antibacterial activity, particularly against resistant strains such as MRSA .
- Anticancer Screening : In a recent publication, derivatives similar to this compound were screened against multiple cancer cell lines. Results showed that modifications in substituents led to enhanced activity against MCF-7 cells, highlighting the importance of structural diversity in developing effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
